

# Technical Support Center: ICP-MS Analysis of Nickel-58

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## Compound of Interest

Compound Name: Nickel-58

Cat. No.: B083857

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Welcome to the technical support center for ICP-MS analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to signal drift when analyzing **Nickel-58**.

## Frequently Asked Questions (FAQs)

Q1: What are the most common causes of signal drift in ICP-MS analysis of **Nickel-58**?

Signal drift during the analysis of **Nickel-58** can be attributed to several factors, broadly categorized as instrument-related, sample-related, and environmental.

- Instrument-Related Causes:
  - Sample Introduction System: Issues with the peristaltic pump tubing (wear and tear), nebulizer (clogging), spray chamber (temperature fluctuations), and torch (misalignment or buildup) can lead to inconsistent sample introduction and signal instability.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
  - Interface Cones (Sampler and Skimmer): Deposition of sample matrix on the cone orifices is a primary cause of signal drift.[\[1\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) For **Nickel-58** analysis, the cone material itself can be a source of background if nickel cones are used.[\[12\]](#)[\[13\]](#)
  - Plasma Instability: Fluctuations in the radiofrequency (RF) power or argon gas flow can alter ionization efficiency, leading to signal drift.[\[3\]](#)[\[4\]](#)

- Detector Degradation: Over time, the detector's sensitivity can change, contributing to a gradual drift in the signal.[\[3\]](#)
- Sample-Related Causes:
  - Matrix Effects: High concentrations of other elements in the sample matrix can suppress or enhance the **Nickel-58** signal.[\[1\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#) This is particularly relevant in complex matrices encountered in pharmaceutical and biological samples.
  - High Total Dissolved Solids (TDS): Samples with high TDS (typically above 0.2-0.5%) can lead to salt deposition on the cones and nebulizer, causing signal drift.[\[11\]](#)[\[16\]](#)[\[19\]](#)
- Environmental Causes:
  - Temperature and Humidity: Fluctuations in the laboratory's temperature and humidity can affect the sample's viscosity, nebulization efficiency, and plasma characteristics, all of which can contribute to signal drift.[\[3\]](#)

Q2: How can I minimize Nickel background when using Nickel cones?

While platinum cones are often recommended for aggressive matrices, if you are using nickel cones, proper conditioning is crucial to minimize background contribution.

- Cone Conditioning: Before analysis, it's essential to condition new or recently cleaned cones. This process creates a stable surface layer, reducing the leaching of nickel from the cones into the plasma and thereby lowering the background signal for **Nickel-58**.[\[6\]](#)[\[7\]](#)[\[10\]](#) A common procedure involves aspirating a conditioning solution, such as 50 ppm calcium in 1.0% nitric acid, for a period of time.[\[6\]](#)[\[9\]](#)

Q3: When should I use an internal standard for **Nickel-58** analysis?

Using an internal standard is highly recommended to correct for signal drift and matrix effects.[\[3\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#) An ideal internal standard for **Nickel-58** should have a similar mass and ionization potential.

- Selection Criteria for an Internal Standard:
  - Absent in the original sample.

- Similar mass-to-charge ratio ( $m/z$ ) to **Nickel-58**.
- Similar first ionization potential to Nickel.
- Chemically stable and does not react with the sample.
- Free from isobaric and polyatomic interferences from the sample matrix.[\[5\]](#)

Commonly used internal standards in a similar mass range include Germanium (Ge), Rhodium (Rh), and Indium (In).[\[23\]](#) The choice will depend on the specific sample matrix and potential interferences.

## Troubleshooting Guides

### Guide 1: Systematic Troubleshooting of Signal Drift

This guide provides a step-by-step approach to identifying and resolving the root cause of signal drift.

#### Step 1: Evaluate the Sample Introduction System

- Peristaltic Pump Tubing: Inspect for flattening, cracking, or discoloration. Replace if any signs of wear are visible.[\[1\]](#)
- Nebulizer: Check for blockages by monitoring the back-pressure. A high back-pressure may indicate a clog.[\[4\]](#)
- Spray Chamber and Torch: Ensure they are clean and free from deposits.[\[2\]](#)

#### Step 2: Inspect and Maintain the Interface Cones

- Visual Inspection: Check for visible deposits, discoloration, or distortion of the cone orifice.[\[1\]](#)  
[\[7\]](#)
- Cleaning: If deposits are present, clean the cones according to the manufacturer's recommendations.
- Conditioning: After cleaning or replacement, always condition the cones to establish a stable surface.[\[8\]](#)[\[9\]](#)

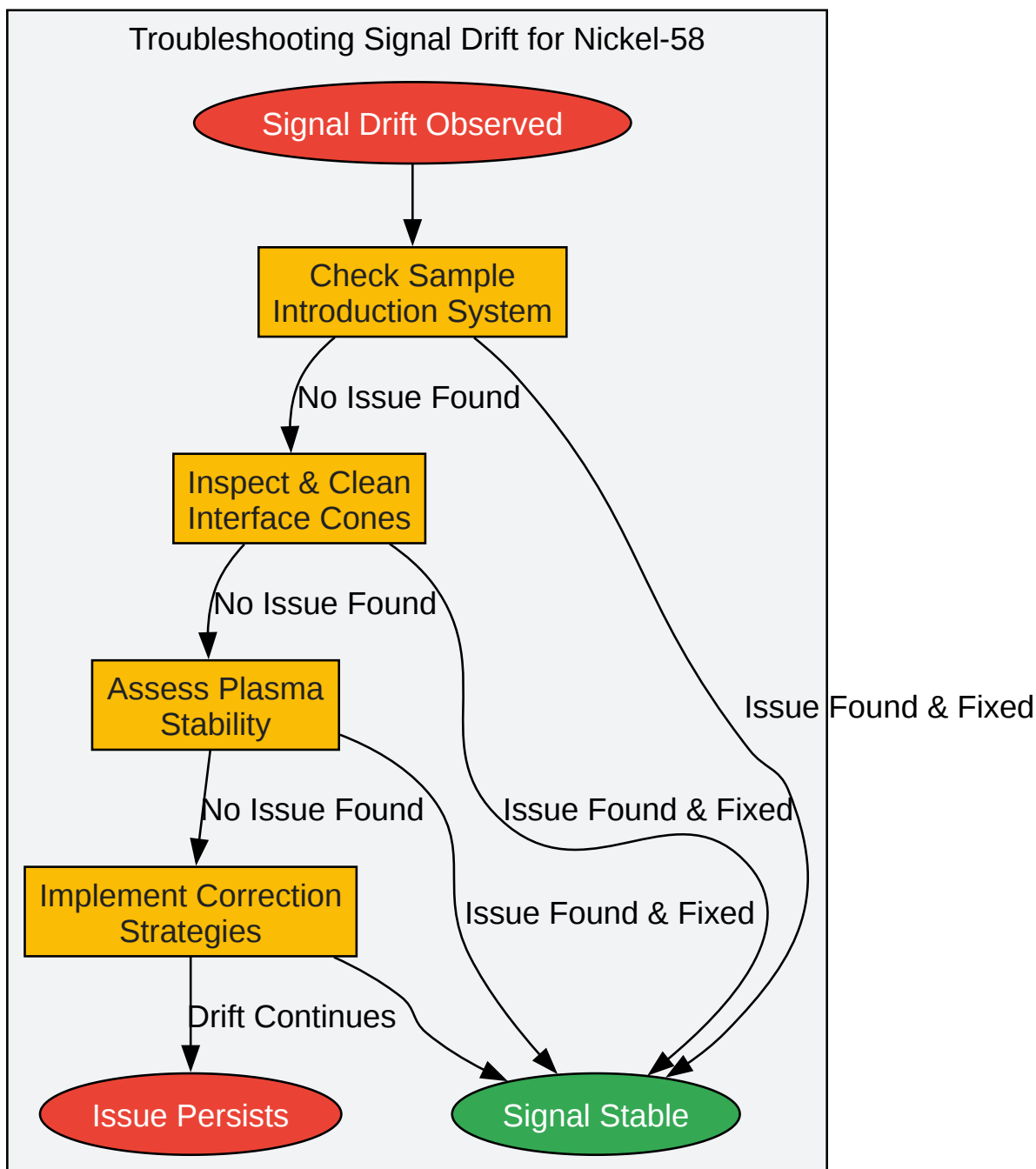
### Step 3: Assess Plasma Stability

- **Monitor Key Parameters:** Check the instrument's diagnostic software for stability in RF power and gas flows.
- **Oxide Ratios:** Monitor oxide ratios (e.g., CeO/Ce) to ensure the plasma is robust enough for your sample matrix. High oxide ratios can indicate a less robust plasma, which is more susceptible to matrix effects.[\[4\]](#)[\[5\]](#)

### Step 4: Implement Correction Strategies

- **Internal Standardization:** If not already in use, add a suitable internal standard to all samples, blanks, and calibration standards.
- **Sample Dilution:** For samples with high TDS, dilution can significantly reduce matrix effects and cone deposition.[\[16\]](#)

The logical workflow for troubleshooting can be visualized as follows:



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A logical workflow for troubleshooting signal drift.

## Guide 2: Cone Conditioning Protocols

Proper cone conditioning is critical for achieving stable signals and low backgrounds for **Nickel-58**.

#### Protocol 1: General Purpose Conditioning

This protocol is suitable for a variety of sample matrices.

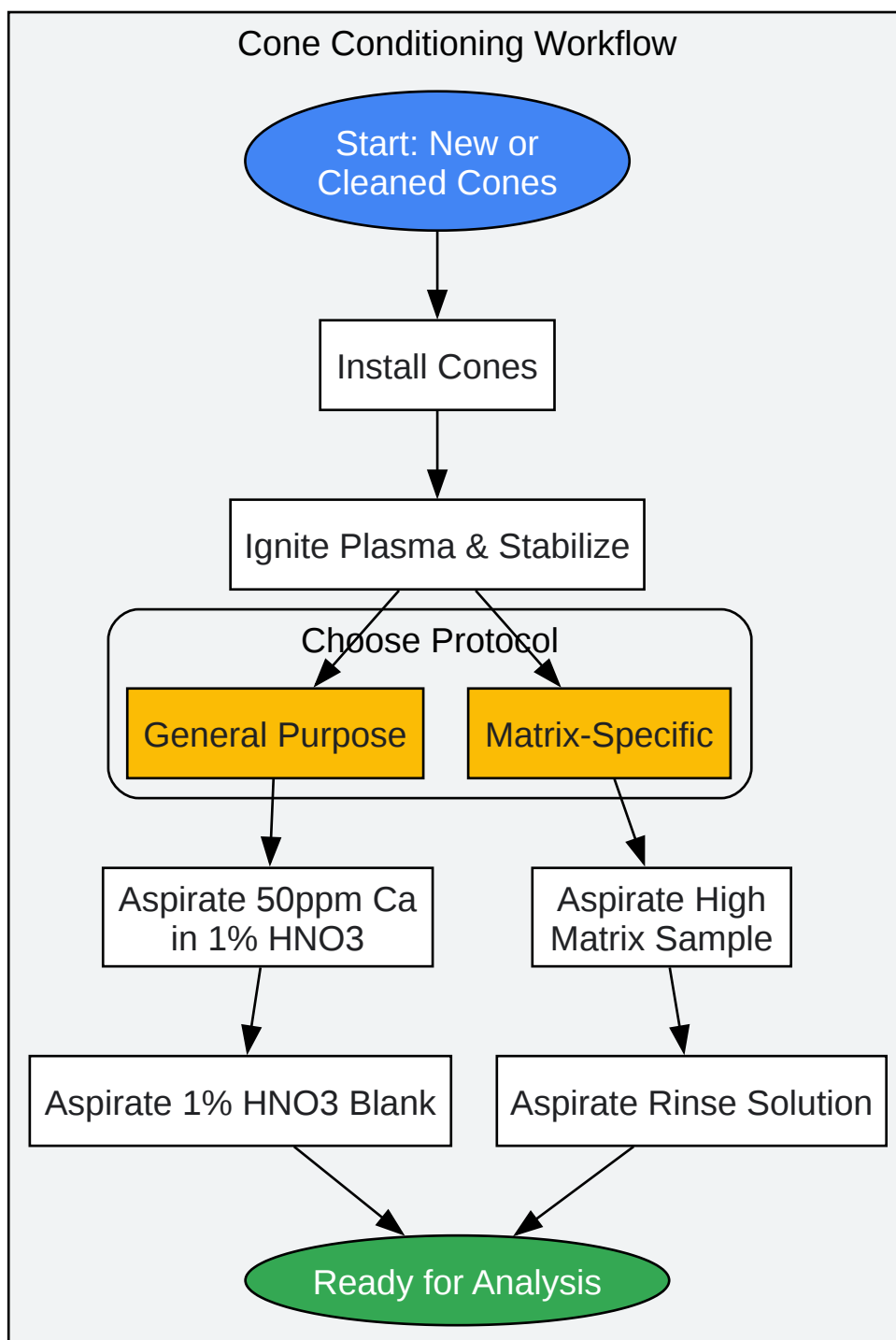
Step	Action	Duration
1	Install newly cleaned or new cones.	-
2	Ignite the plasma and allow it to stabilize under robust conditions.	15-30 minutes
3	Aspirate a 50 ppm Calcium solution in 1.0% nitric acid. <a href="#">[6]</a> <a href="#">[9]</a>	10 minutes
4	Aspirate a 1.0% nitric acid blank solution. <a href="#">[6]</a>	10 minutes
5	Proceed with analysis.	-

#### Protocol 2: Matrix-Specific Conditioning

This protocol is recommended when analyzing samples with a consistent and high matrix.

Step	Action	Duration
1	Install newly cleaned or new cones.	-
2	Ignite the plasma and allow it to stabilize.	15-30 minutes
3	Aspirate your highest matrix sample or a representative matrix-matched standard. <a href="#">[6]</a> <a href="#">[8]</a>	15-30 minutes
4	Aspirate your blank or rinse solution. <a href="#">[6]</a> <a href="#">[8]</a>	10 minutes
5	Proceed with analysis.	-

The experimental workflow for cone conditioning is illustrated below:



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An experimental workflow for cone conditioning.

## Quantitative Data Summary



The following table summarizes key quantitative parameters related to ICP-MS analysis and signal drift.

Parameter	Typical Value/Range	Significance for Signal Stability
Total Dissolved Solids (TDS)	< 0.2% - 0.5%	Higher TDS can cause deposition on cones and nebulizer, leading to signal drift.[11][16][19]
Peristaltic Pump Tubing Lifespan	Varies by material and usage	Worn tubing leads to inconsistent sample uptake and poor precision.[1]
Signal Drift (uncorrected)	Can exceed 10%	Indicates instability in the system that needs to be addressed.[1]
Internal Standard Recovery	80-120%	Deviations outside this range may indicate significant matrix effects or instrument malfunction.
Oxide Ratio (e.g., CeO/Ce)	< 2%	A low oxide ratio indicates a robust plasma, which is less prone to matrix-induced drift. [5][20]

By understanding the causes of signal drift and implementing these troubleshooting and preventative measures, you can significantly improve the accuracy and reliability of your **Nickel-58** ICP-MS analysis.

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